molecular formula C6H4ClNO5S B14435311 2-Chloro-4-nitrobenzene-1-sulfonic acid CAS No. 78846-76-1

2-Chloro-4-nitrobenzene-1-sulfonic acid

Cat. No.: B14435311
CAS No.: 78846-76-1
M. Wt: 237.62 g/mol
InChI Key: KIXANWDXDRBCLI-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzenesulfonic acid is an organic compound with the molecular formula C6H4ClNO5S. It is a derivative of benzenesulfonic acid, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-nitrobenzenesulfonic acid can be synthesized through the nitration of 2-chlorobenzenesulfonic acid. The nitration process typically involves the reaction of 2-chlorobenzenesulfonic acid with a mixture of concentrated sulfuric acid and nitric acid at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective nitration at the fourth position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of 2-chloro-4-nitrobenzenesulfonic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also emphasizes safety measures due to the handling of strong acids and the exothermic nature of the nitration reaction .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 2-amino-4-nitrobenzenesulfonic acid or 2-thio-4-nitrobenzenesulfonic acid.

    Reduction: Formation of 2-chloro-4-aminobenzenesulfonic acid.

    Oxidation: Formation of sulfonyl chloride derivatives.

Scientific Research Applications

2-Chloro-4-nitrobenzenesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitrobenzenesulfonic acid involves its reactivity towards nucleophiles and reducing agents. The chlorine atom and nitro group on the benzene ring make it susceptible to nucleophilic substitution and reduction reactions. These reactions can modify the compound’s structure, leading to the formation of various derivatives with different properties and applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-nitrobenzenesulfonic acid
  • 4-Chloro-2-nitrobenzenesulfonic acid
  • 2-Nitrobenzenesulfonic acid
  • 4-Nitrobenzenesulfonic acid

Comparison

2-Chloro-4-nitrobenzenesulfonic acid is unique due to the specific positioning of the chlorine and nitro groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable for specific chemical processes and research applications .

Properties

IUPAC Name

2-chloro-4-nitrobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO5S/c7-5-3-4(8(9)10)1-2-6(5)14(11,12)13/h1-3H,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXANWDXDRBCLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599498
Record name 2-Chloro-4-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78846-76-1
Record name 2-Chloro-4-nitrobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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